N-(2-acetylphenyl)octanamide
Overview
Description
N-(2-acetylphenyl)octanamide: is an organic compound with the molecular formula C16H23NO2 It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)octanamide can be achieved through a phenylation reaction. One common method involves the reaction of 2-bromoacetophenone with 1-bromooctanamide. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-acetylphenyl)octanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-acetylphenyl)octanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)octanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The phenyl ring may also interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(2-acetylphenyl)hexanamide
- N-(2-acetylphenyl)decanamide
- N-(2-acetylphenyl)butanamide
Comparison: N-(2-acetylphenyl)octanamide is unique due to its specific chain length, which can influence its solubility, reactivity, and biological activity. Compared to shorter or longer chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various applications.
Properties
IUPAC Name |
N-(2-acetylphenyl)octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-4-5-6-7-12-16(19)17-15-11-9-8-10-14(15)13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHBODLWOMNGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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